2,3-Diphenylbutanedinitrile

Description

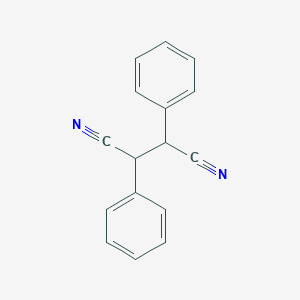

Structure

3D Structure

Properties

IUPAC Name |

2,3-diphenylbutanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJPHABUGXMBVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934262 | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-07-3, 5424-86-2 | |

| Record name | NSC117511 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC12494 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Diphenylbutanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | meso-1,2-Dicyano-1,2-diphenylethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Diphenylbutanedinitrile

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 2,3-diphenylbutanedinitrile. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the principles, protocols, and analytical validation of this compound. We will explore a robust synthetic method via the oxidative dimerization of phenylacetonitrile and delve into the critical characterization techniques required to confirm the identity, purity, and stereochemistry of the resulting diastereomers. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely procedural but are grounded in solid scientific principles.

Introduction

This compound, also known as 2,3-dicyano-1,2-diphenylethane, is a fascinating molecule characterized by a butane backbone substituted with two phenyl and two nitrile groups at the C2 and C3 positions. The presence of two adjacent stereocenters means the compound can exist as a pair of enantiomers (the dl- or racemic pair) and a meso isomer. This stereochemical complexity, coupled with the reactivity of the nitrile and phenyl groups, makes it a valuable intermediate in organic synthesis. Its precursors, such as phenylacetonitrile (also known as benzyl cyanide), are foundational materials in the synthesis of numerous pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] A thorough understanding of its synthesis and stereochemical outcome is paramount for its effective utilization in further synthetic applications.

Synthesis via Oxidative Dimerization

The most direct and common route to this compound is the oxidative coupling of two molecules of phenylacetonitrile. This reaction proceeds by the deprotonation of the acidic benzylic proton to form a resonance-stabilized carbanion, which is then oxidized to form a radical that dimerizes.

Principle and Mechanistic Insight

The key to this synthesis is the generation of the phenylacetonitrile anion. The methylene protons (CH₂) adjacent to both the phenyl ring and the nitrile group are acidic (pKa ≈ 22 in DMSO) due to the electron-withdrawing nature of the cyano group and the resonance stabilization of the resulting conjugate base by the phenyl ring. A suitable base can abstract one of these protons to form a benzylic carbanion.

This carbanion is then oxidized by an appropriate oxidizing agent (e.g., iodine, air, or electrochemical methods) in a single-electron transfer (SET) process to generate a benzylic radical.[3] Two of these radicals then rapidly combine to form a new carbon-carbon sigma bond, yielding the this compound product. Due to the planar nature of the radical intermediate, the dimerization can occur in a way that produces both the meso and the dl diastereomers.

Detailed Experimental Protocol: Iodine-Mediated Synthesis

This protocol describes a reliable method using iodine as the oxidant and a solid-liquid phase-transfer catalyst (PTC) system, which facilitates the reaction between the organic-soluble starting material and the solid base.

Materials:

-

Phenylacetonitrile (Benzyl Cyanide)

-

Potassium Hydroxide (KOH), finely powdered

-

Iodine (I₂)

-

Toluene

-

Ethanol (95%)

-

Hexanes

-

Deionized Water

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add finely powdered potassium hydroxide (10.0 g, 0.178 mol).

-

Addition of Reactants: Add phenylacetonitrile (10.0 g, 0.085 mol) and toluene (100 mL) to the flask.

-

Initiation: Stir the suspension vigorously at room temperature. Add a solution of iodine (10.8 g, 0.0425 mol) in toluene (50 mL) dropwise over 30 minutes. The reaction is exothermic, and the color will change from dark violet to pale yellow.

-

Reaction Progression: Continue stirring at room temperature for 3-4 hours after the addition is complete. Monitor the reaction by TLC (Thin Layer Chromatography) using a 4:1 hexanes:ethyl acetate eluent system until the phenylacetonitrile spot has disappeared.

-

Workup: Quench the reaction by slowly adding 100 mL of deionized water. Add a small amount of sodium thiosulfate solution (10% w/v) to quench any remaining iodine (the organic layer will become colorless).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with deionized water (2 x 50 mL) and then with brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will be a mixture of diastereomers.

-

Diastereomer Separation (Recrystallization): The meso and dl isomers can often be separated by fractional recrystallization. Recrystallize the crude solid from hot ethanol. The less soluble meso isomer will typically crystallize first upon cooling. The dl-pair can be isolated from the mother liquor.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the iodine-mediated synthesis protocol.

Caption: Logical workflow for the characterization of this compound.

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of this compound via the oxidative dimerization of phenylacetonitrile. The causality-driven explanation of the protocol, combined with a comprehensive characterization workflow, provides researchers with the necessary tools to confidently prepare and validate this important chemical intermediate. The stereochemical nature of the product requires careful purification and analysis, for which NMR spectroscopy and melting point determination are indispensable techniques. By following the principles and protocols outlined herein, scientists can ensure the production of high-purity this compound for use in drug discovery and materials science applications.

References

- Vertex AI Search. (n.d.). Molecular Structure and Synthesis of 2,3-Dimethyl-2,3-Diphenylbutane.

-

ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Retrieved from [Link]

-

PubChem. (n.d.). Butanedinitrile, 2,3-dimethyl-2,3-diphenyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic strategies to 2-phenylacetonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible options for the oxidative coupling of esters 7. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Retrieved from [Link]

-

PubChem. (n.d.). meso-2,3-Diphenylbutane. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. Retrieved from [Link]

-

ResearchGate. (2001). A Novel and Facile Synthesis of 2,3-Diphenylbuta-1,3-diene. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2,3-Butanediol, 2,3-diphenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,3-Butanediol. Retrieved from [Link]

- Google Patents. (n.d.). JP2009173580A - Method for producing 2,3-dimethyl-2,3-diphenylbutane.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2,3-dimethylbutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3-diphenyl-2,3-phenylaminobutane 11 from N-(1-phenylethylidene)aniline 10. Retrieved from [Link]

- Google Patents. (n.d.). CN106083508A - A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031320). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Chart. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,3-Diphenylacrylonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Butanediol. Retrieved from [Link]

-

Fiveable. (n.d.). (2R,3S)-2,3-butanediol Definition. Retrieved from [Link]

-

NIST WebBook. (n.d.). DL-2,3-Butanediol. Retrieved from [Link]

-

ResearchGate. (2011). Synthesis and Characterization of 2,3-Diphenyl Quinoxaline 1,4-di-N-oxide Derivatives and Study of their Antimicrobial Activities. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromobutane. Retrieved from [Link]

-

PubChem. (n.d.). dl-2,3-Dichlorobutane. Retrieved from [Link]

-

YouTube. (2020). Meso-2,3-dibromobutane reacts with iodide ion more rapidly than does (+-). Retrieved from [Link]

Sources

Spectroscopic Elucidation of 2,3-Diphenylbutanedinitrile: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of 2,3-diphenylbutanedinitrile (also known as 2,3-diphenylsuccinonitrile). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established spectroscopic principles to offer a robust framework for the identification and characterization of this molecule. Given the limited availability of public experimental spectra for this specific compound, this guide focuses on predicted data, grounded in extensive spectroscopic databases and literature precedents.

Introduction to this compound and its Spectroscopic Signature

This compound is a fascinating molecule featuring a butane backbone substituted with two phenyl groups and two nitrile functional groups at the C2 and C3 positions. The presence of two stereocenters at these positions means the compound can exist as a pair of enantiomers (the d and l forms, collectively the dl-pair) and a meso isomer. This stereochemical complexity is expected to be a defining feature of its spectroscopic data, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic techniques such as NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous determination of the molecular structure of organic compounds. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the nature of functional groups and the overall molecular mass.

Caption: General structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will be critical for confirming the carbon skeleton and, importantly, for distinguishing between the meso and dl diastereomers.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be primarily characterized by signals from the aromatic protons of the phenyl groups and the methine protons on the butane backbone. The key distinction between the meso and dl isomers lies in the magnetic equivalence of the protons.

-

meso-2,3-Diphenylbutanedinitrile: Due to a plane of symmetry, the two methine protons (H-2 and H-3) are chemically equivalent, as are the two phenyl groups. This will result in a simplified spectrum.

-

dl-2,3-Diphenylbutanedinitrile: Lacking a plane of symmetry, the methine protons are diastereotopic and thus chemically non-equivalent. The phenyl groups are also non-equivalent. This will lead to a more complex spectrum.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| Phenyl (Ar-H) | 7.20 - 7.50 | Multiplet | Protons on the two phenyl rings. |

| Methine (CH) | 4.0 - 4.5 | Singlet (meso) or two doublets (dl) | Protons at C2 and C3 of the butane backbone. |

The chemical shift of the methine protons is influenced by the deshielding effects of both the adjacent phenyl and nitrile groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide direct evidence for the carbon framework of the molecule. Similar to the ¹H NMR, the symmetry of the meso isomer will result in fewer signals compared to the dl pair.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ) ppm | Assignment |

| Nitrile (C≡N) | 115 - 125 | Carbon of the nitrile group. |

| Phenyl (Ar-C) | 125 - 140 | Carbons of the phenyl rings (multiple signals expected). |

| Methine (CH) | 40 - 50 | Carbons at C2 and C3 of the butane backbone. |

The number of aromatic signals can also help distinguish between the isomers. The meso form should show four signals for the phenyl carbons (ipso, ortho, meta, para), while the dl form could show up to eight due to the non-equivalence of the two phenyl rings.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

-

Homogenization: Gently agitate or vortex the vial to ensure the complete dissolution of the solid.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, the most characteristic absorption will be from the nitrile group.

The IR spectrum is expected to show the following key features:

-

C≡N Stretch: A sharp, medium-to-strong absorption band in the region of 2260-2240 cm⁻¹. This is a highly characteristic peak for nitriles.

-

Aromatic C-H Stretch: One or more sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: One or more sharp peaks appearing just below 3000 cm⁻¹ (typically 2900-3000 cm⁻¹).

-

Aromatic C=C Stretch: Several medium-to-weak sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the phenyl rings.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch |

| 3000 - 2900 | Weak | Aliphatic C-H Stretch |

| 2260 - 2240 | Medium to Strong, Sharp | C≡N Stretch |

| 1600 - 1450 | Medium to Weak, Sharp | Aromatic C=C Stretch |

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Using a technique like Electron Ionization (EI), we can predict the behavior of this compound upon ionization.

-

Molecular Ion (M⁺•): The molecular formula of this compound is C₁₆H₁₂N₂. The molecular weight is approximately 232.28 g/mol . The mass spectrum should show a molecular ion peak at m/z = 232.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. A major fragmentation pathway would be the cleavage of the C2-C3 bond, which is benzylic and adjacent to a nitrile group. This would lead to a stable fragment.

Caption: A plausible primary fragmentation pathway in EI-MS.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Notes |

| 232 | [C₁₆H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 116 | [C₈H₆N]⁺ | Result of C2-C3 bond cleavage (benzylic cation stabilized by the nitrile group). This is expected to be a major peak. |

| 103 | [C₇H₅N]⁺• | Loss of a hydrogen atom from the m/z 104 fragment (phenylacetonitrile radical cation). |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment from benzene-containing compounds. |

Experimental Protocol for Mass Spectrometry

A general procedure for obtaining an EI mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC).

-

Vaporization: The sample is heated under vacuum to produce gaseous molecules.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Analysis and Detection: The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The data and protocols herein are based on fundamental principles of spectroscopy and are intended to serve as a valuable resource for the identification and characterization of this compound. The key distinguishing features are expected to be the clear differentiation between meso and dl isomers in NMR spectra, the characteristic nitrile stretch in the IR spectrum, and a predictable fragmentation pattern in the mass spectrum centered around the cleavage of the central C-C bond. Experimental verification of these predictions will be the ultimate confirmation of the structure.

References

- General NMR: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- NMR Solvent Data

-

General IR Spectroscopy

- Smith, B. C. (1999).

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

General Mass Spectrometry

- de Hoffmann, E., & Stroobant, V. (2007).

-

NIST Chemistry WebBook. [Link]

An In-Depth Technical Guide on the Discovery and Historical Synthesis of 2,3-Diphenylbutanedinitrile

This guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-diphenylbutanedinitrile, a molecule of significant interest in stereochemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the nuanced synthetic pathways that yield its distinct diastereomers, the meso and racemic (dl) forms.

Introduction to this compound: A Stereochemical Archetype

This compound, also known as 2,3-diphenylsuccinonitrile, is a dinitrile that serves as a classic example in the study of stereoisomerism. The molecule possesses two chiral centers at the C2 and C3 positions. This structural feature gives rise to three stereoisomers: a pair of enantiomers that form a racemic mixture ((2R,3R) and (2S,3S)-diphenylbutanedinitrile), and an achiral meso compound ((2R,3S)-diphenylbutanedinitrile). The distinct physical and chemical properties of these diastereomers have made their selective synthesis a subject of academic and research interest for over a century.

The differentiation between these forms is critical. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.[1][2] The meso form, due to an internal plane of symmetry, is achiral and optically inactive.

Historical Context and Discovery

The study of stereoisomerism was a burgeoning field in the late 19th and early 20th centuries. The synthesis and resolution of compounds with multiple chiral centers were pivotal in validating the tetrahedral carbon theory proposed by van't Hoff and Le Bel. While the initial discovery of this compound is not attributed to a single breakthrough moment, its synthesis and the separation of its isomers became an important demonstration of stereochemical principles.

Early synthetic efforts were often non-stereoselective, yielding mixtures of the meso and dl forms. The challenge for chemists of the era was twofold: first, to devise methods for the separation of these diastereomers, and second, to develop synthetic routes that could selectively produce one form over the other. These investigations were crucial in building the foundational knowledge of stereoselective reactions.

Synthetic Pathways: A Journey Through Stereoselectivity

The classical and most direct synthesis of this compound involves the reductive dimerization of phenylacetonitrile (benzyl cyanide). The choice of reducing agent and reaction conditions dictates the diastereomeric ratio of the product.

1. Synthesis via Reductive Coupling of Phenylacetonitrile:

This method typically employs a metal-based reducing agent. The reaction proceeds through a radical or anionic intermediate. The stereochemical outcome is determined by the relative stability of the transition states leading to the meso and dl products.

-

Formation of the Racemic (dl) Mixture: Early methods often utilized sodium amalgam or electrochemical reduction. These conditions tend to favor the formation of the thermodynamically more stable diastereomer. In many solvent systems, the dl-pair is the major product.

-

Formation of the Meso Compound: The synthesis of the meso isomer often requires more specific reagents or conditions that favor a particular transition state geometry. For instance, certain catalytic hydrogenation methods have been shown to influence the diastereoselectivity.

The underlying principle of stereocontrol in these reactions is a fascinating interplay of sterics and electronics. The two phenyl groups and two nitrile groups create a sterically demanding environment around the developing C2-C3 bond. The transition state that minimizes these steric repulsions will be favored.

Caption: Synthetic pathways to meso and dl-2,3-diphenylbutanedinitrile.

Physicochemical Properties of Diastereomers

The difference in the three-dimensional arrangement of atoms between the meso and dl isomers of this compound leads to distinct physical properties. This difference is the basis for their separation by methods such as fractional crystallization.

| Property | meso-2,3-Diphenylbutanedinitrile | dl-2,3-Diphenylbutanedinitrile |

| Melting Point | Higher | Lower |

| Solubility | Generally lower in common organic solvents | Generally higher in common organic solvents |

| Symmetry | Possesses a center of inversion and a plane of symmetry | Chiral, lacks an internal plane of symmetry |

| Optical Activity | Optically inactive | Optically active (as individual enantiomers) |

Note: Specific melting points and solubility data can vary depending on the purity of the sample and the solvent used.

Detailed Experimental Protocol: Synthesis of a Diastereomeric Mixture

The following protocol is a representative example of a classical, non-stereoselective synthesis that yields a mixture of the meso and dl diastereomers of this compound. This method is illustrative of early synthetic approaches.

Objective: To synthesize a mixture of meso and dl-2,3-diphenylbutanedinitrile via the reductive coupling of phenylacetonitrile.

Materials:

-

Phenylacetonitrile

-

Sodium metal

-

Anhydrous ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, dilute

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in anhydrous toluene.

-

Initiation: Gently heat the mixture to melt the sodium and stir vigorously to create a fine dispersion.

-

Addition of Reactant: Slowly add a solution of phenylacetonitrile in anhydrous ethanol to the stirred sodium dispersion. An exothermic reaction should commence. Control the rate of addition to maintain a steady reflux.

-

Reflux: After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure complete reaction.

-

Quenching: Cool the reaction mixture to room temperature and cautiously quench the unreacted sodium by the slow addition of ethanol, followed by water.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with dilute hydrochloric acid and then with water.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification and Separation: The crude solid, a mixture of the meso and dl forms, can be subjected to fractional crystallization from a suitable solvent (e.g., ethanol or acetic acid) to separate the diastereomers based on their differential solubilities. The less soluble meso isomer will typically crystallize first.

Self-Validation: The identity and purity of the separated isomers should be confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The distinct symmetry properties of the meso and dl isomers will result in different NMR spectra.

Conclusion

The history of this compound is intrinsically linked to the development of stereochemistry. The synthesis and separation of its meso and dl isomers have provided a tangible and educational example of the consequences of molecular chirality. For contemporary researchers, understanding these historical synthetic pathways offers valuable insights into the principles of stereoselective synthesis, which remain a cornerstone of modern drug discovery and materials science. The challenges faced and overcome by early chemists in resolving these stereoisomers laid the groundwork for the sophisticated asymmetric synthesis methods used today.

References

- Roux-Schmitt, M.-C., Seyden-Penne, J., & Wolfe, S. (1972). Stereochemistry of the aldol condensation of benzaldehydes with alpha-chloro esters. Tetrahedron, 28(19), 4965-4979.

-

ChemTube3D. Interactive 3D Chemistry Animations. Retrieved from [Link]

- Balbi, A., Falcinelli, S., & Casual, M. (2020). Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN). ACS Earth and Space Chemistry, 4(10), 1833-1844.

-

Confident Chemistry. (2020, September 20). Stereoisomers: Enantiomers, Diastereomers, and Meso Compounds! [Video]. YouTube. [Link]

-

Ashenhurst, J. (2023, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 582643, 2,3-dimethyl-2,3-diphenylbutanedinitrile. Retrieved January 12, 2026 from [Link].

- O'Hagan, D., & Rzepa, H. S. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 531–537.

- Wagner, R. A., & Brinker, U. H. (2001). A Novel and Facile Synthesis of 2,3-Diphenylbuta-1,3-diene. Synthesis, 2001(03), 376-378.

-

Ashenhurst, J. (2023, September 10). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2023, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2023, October 26). Chirality and Stereoisomers. Chemistry LibreTexts. Retrieved from [Link]

- O'Hagan, D., & Rzepa, H. S. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry, 6, 531–537.

- El-Sayed, R., & Abdel-Aziz, M. (2013). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews: Journal of Chemistry, 2(4), 1-6.

-

Wikipedia contributors. (2023, November 29). 2,3-Butanediol. In Wikipedia, The Free Encyclopedia. Retrieved 18:25, January 12, 2026, from [Link]

- Swaroop, T. R., et al. (2014). Reductive Coupling of Aromatic Aldehydes and Ketones Under Electrochemical Conditions.

- O'Hagan, D., & Rzepa, H. S. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887.

- Fokin, A. A., & Tlenkopatchev, M. A. (2004). Synthesis of 2,3-Disubstituted Norbornadienes. Synthesis, 2004(12), 1963-1966.

- O'Hagan, D., & Rzepa, H. S. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2883–2887.

Sources

A Technical Guide to the Theoretical and Computational Modeling of 2,3-Diphenylbutanedinitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Diphenylbutanedinitrile (also known as 2,3-diphenylsuccinonitrile) is a fascinating organic molecule characterized by two adjacent stereocenters and two nitrile functional groups. Its structural complexity, arising from rotational isomerism and stereoisomerism, dictates its physicochemical properties and potential reactivity. This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, moving beyond a simple recitation of methods to explain the causal reasoning behind protocol design. We will explore the application of Density Functional Theory (DFT) for elucidating electronic structure and thermodynamic properties, and Molecular Dynamics (MD) simulations for capturing the molecule's dynamic behavior. The protocols described herein are designed as self-validating systems, offering a robust approach for researchers aiming to predict the molecule's behavior, guide experimental synthesis, and explore its potential in materials science and drug development.

Introduction: The Structural and Chemical Landscape of this compound

This compound possesses the molecular formula C₁₆H₁₂N₂.[1] Its core structure consists of a butane backbone with phenyl and nitrile (-C≡N) groups attached to the C2 and C3 positions. The presence of two chiral carbons at these positions gives rise to three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[2][3][4] This stereoisomerism is critical, as different isomers can exhibit vastly different biological activities and material properties.

The nitrile group is a versatile functional group in organic chemistry, serving as a precursor to amines and amides and participating in various cycloaddition reactions.[5][6][7] The diphenyl moiety imparts significant steric bulk and introduces π-π stacking interactions, influencing the molecule's conformational preferences and its potential to self-assemble or interact with biological targets.[8][9]

Given the potential for complex conformational and stereoisomeric landscapes, in silico modeling is not merely a supplementary tool but a foundational necessity. Computational chemistry allows for the exploration of structural possibilities, prediction of spectroscopic signatures, and assessment of thermodynamic stability before resource-intensive experimental work is undertaken. This guide details the methodologies to build a comprehensive computational model of this compound.

Caption: Stereoisomeric relationships of this compound.

Quantum Mechanical Approach: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the cornerstone for investigating the electronic structure of molecules like this compound. It provides a robust balance of computational efficiency and accuracy for determining optimized geometries, vibrational frequencies, and electronic properties.[5][10]

Rationale for DFT

For a molecule of this size, DFT methods like B3LYP are well-established for providing reliable results.[11][12] The choice of functional and basis set is a critical experimental decision. The B3LYP functional is often a good starting point for organic molecules, while a Pople-style basis set like 6-311+G(d,p) provides a flexible framework for the electron density, including diffuse functions (+) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[12]

Experimental Protocol: DFT Workflow

The following protocol outlines a systematic DFT investigation.

Step 1: Initial Structure Generation

-

Construct the 3D structures for all three stereoisomers (RR, SS, and RS) using molecular building software.

-

For each isomer, create multiple initial conformations, particularly focusing on the C2-C3 dihedral angle (anti vs. gauche arrangements).

Step 2: Geometry Optimization

-

Purpose: To find the lowest energy conformation (a stationary point on the potential energy surface).

-

Method: Perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This process iteratively adjusts atomic coordinates to minimize the forces on each atom.

-

Validation: The optimization is considered converged when the forces and displacement for each atom fall below a predefined threshold.

Step 3: Frequency Calculation

-

Purpose: To characterize the stationary point found during optimization and to predict the infrared (IR) spectrum.

-

Method: Perform a frequency calculation at the same level of theory as the optimization.

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of one imaginary frequency indicates a transition state. The calculated vibrational frequencies can be compared to experimental IR data for validation of the theoretical model.

Step 4: Conformational Analysis

-

Purpose: To understand the rotational energy landscape around the central C2-C3 bond.

-

Method: Perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the C(Ph)(CN)-C(Ph)(CN) dihedral angle (e.g., in 10° increments) and performing a constrained optimization at each step.

-

Insight: This analysis reveals the most stable conformers and the energy barriers to rotation, providing crucial information about the molecule's flexibility.

Step 5: Electronic Property Calculation

-

Purpose: To understand the molecule's reactivity and electronic behavior.

-

Method: Analyze the output of the DFT calculation to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[13][14]

-

Insight: The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitation energy. The spatial distribution of these orbitals indicates likely sites for nucleophilic and electrophilic attack.

Caption: A self-validating workflow for DFT geometry optimization.

Data Presentation: Predicted Molecular Properties

Quantitative data from DFT calculations should be tabulated for clarity and comparison.

| Parameter | Predicted Value (meso-isomer) | Description |

| Geometric | ||

| C2-C3 Bond Length | 1.55 Å | Central carbon-carbon single bond. |

| C-CN Bond Length | 1.47 Å | Bond connecting chiral center to nitrile. |

| C≡N Bond Length | 1.16 Å | Triple bond of the nitrile group. |

| C-C-C-C Dihedral | ~180° (anti) | The most stable conformation is typically staggered. |

| Electronic | ||

| HOMO Energy | -7.2 eV | Highest Occupied Molecular Orbital energy. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital energy. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |

| Thermodynamic | ||

| Gibbs Free Energy | -785.12 Hartree | Relative stability of the molecule. |

Note: The values presented are illustrative and would be derived from actual DFT calculations.

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While DFT provides a static, zero-Kelvin picture, MD simulations are essential for understanding the dynamic behavior of this compound in a realistic environment (e.g., in solution) and at a given temperature.[15][16] MD simulations model the movement of atoms over time by solving Newton's equations of motion.

Rationale for MD

MD is indispensable for:

-

Conformational Sampling: Exploring the full range of accessible conformations in solution, which may differ from the gas-phase minimum found by DFT.

-

Solvation Effects: Understanding how solvent molecules arrange around the solute and influence its structure and dynamics.

-

Thermodynamic Properties: Calculating properties like radial distribution functions (RDFs) to understand local structure.

Experimental Protocol: All-Atom MD Workflow

Step 1: Force Field Parameterization

-

Purpose: To accurately describe the potential energy of the system.

-

Method: Select a suitable all-atom force field, such as the General Amber Force Field (GAFF) for organic molecules. Since force fields are approximations, it is crucial to derive partial atomic charges for the molecule using a quantum mechanical approach (e.g., RESP or Merz-Kollman charges calculated from the DFT electrostatic potential).

-

Validation: The quality of the parameters can be checked by comparing MD-derived properties of known related compounds (like biphenyl) with experimental data.[17]

Step 2: System Setup

-

Purpose: To create a realistic simulation environment.

-

Method:

-

Place the optimized structure of this compound in the center of a periodic simulation box.

-

Solvate the box with a chosen solvent model (e.g., TIP3P water or a box of chloroform).

-

If necessary, add counter-ions to neutralize the system.

-

Step 3: Simulation and Equilibration

-

Purpose: To bring the system to the desired temperature and pressure and to allow it to relax into a stable state.

-

Method:

-

Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

-

NVT Equilibration: Gently heat the system to the target temperature (e.g., 298 K) while keeping the volume constant (NVT ensemble). This allows the kinetic energy to distribute correctly.

-

NPT Equilibration: Switch to a constant pressure ensemble (NPT) to allow the density of the system to relax to its equilibrium value.

-

-

Validation: Equilibration is confirmed by monitoring properties like temperature, pressure, and density until they plateau and fluctuate around a stable average.

Step 4: Production Run and Analysis

-

Purpose: To generate a trajectory for data analysis.

-

Method: Continue the simulation for a significant length of time (e.g., 100-500 nanoseconds) under the NPT ensemble, saving the atomic coordinates at regular intervals.

-

Analysis:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the molecule's conformation.

-

Dihedral Angle Analysis: To plot the distribution of the C2-C3 dihedral angle over time, revealing the preferred conformations in solution.

-

Radial Distribution Functions (RDFs): To analyze the solvation shell structure, for example, by plotting the g(r) between the nitrile nitrogen and solvent hydrogen atoms.[8]

-

Caption: Standard workflow for a Molecular Dynamics simulation.

Conclusion and Future Directions

The dual approach of DFT and MD simulations provides a powerful, predictive, and holistic framework for characterizing this compound. DFT accurately defines the intrinsic electronic properties and gas-phase conformational preferences, while MD simulations reveal the dynamic behavior and influence of a condensed-phase environment. The insights gained from these computational studies—spanning stereoisomer stability, conformational flexibility, reactivity hotspots, and solvation—are critical for guiding the rational design of new materials and therapeutic agents based on this molecular scaffold. Future work could extend these models to study reaction mechanisms, predict crystal structures, or simulate interactions with biological macromolecules, further bridging the gap between theoretical prediction and practical application.

References

- Molecular Structure and Synthesis of 2,3-Dimethyl-2,3-Diphenylbutane. (n.d.). Google Vertex AI Search. Retrieved January 13, 2026.

- Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation. (2021).

- Site- and Regioselectivity of Nitrile Oxide–Allene Cycloadditions: DFT-Based Semiquantitative Predictions. (2017).

- Structures of organic nitrile solvents showing the separated bonds, for which the binding energy (BE) was calculated. (n.d.).

- Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN). (n.d.). PMC - PubMed Central.

- Structure and Dynamics of Liquid Diphenyl Carbonate Investigated by Molecular Dynamics Simulations. (1999).

- Density functional theory (DFT) investigations into the coordination of nitrile ligands to the axial sites in [CoL OCH2O ]. (n.d.).

-

2,3-diphenylsuccinonitrile. (n.d.). ChemSynthesis. Retrieved January 13, 2026, from [Link]

- Employing Molecular Dynamics Simulations to Explore the Behavior of Diphenylalanine Dipeptides in Graphene-Based Nanocomposite Systems. (n.d.). MDPI.

- A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System. (n.d.). NIH.

- Photocatalytic Decyanation of Arylacetonitriles Enabled by Diphenylboryl Radicals via Spin Delocalization and α-Fragmentation. (2024).

- A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. (n.d.). Wiley Online Library.

- Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. (n.d.). ACS Medicinal Chemistry Letters.

- Why does the intermolecular dynamics of liquid biphenyl so closely resemble that of liquid benzene? Molecular dynamics simulation of the optical-Kerr-effect spectra. (n.d.). PubMed.

- Molecular dynamics simulation of biphenyl dissolved in a liquid crystalline solvent: A test of theoretical methods of deriving rotational potentials from partially averaged nuclear spin dipolar couplings. (1996). AIP Publishing.

- Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. (2021). MDPI.

- Sustainable chemoenzymatic approach towards α,ω-dinitriles starting from α,ω-dialdehydes or their bis-dimethyl acetals. (n.d.).

-

2,3-Diphenylbutane-2,3-diamine. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

2,3-Butanediol. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]

- Computational studies of 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile. (2019). BMC Chemistry.

- A Novel and Facile Synthesis of 2,3-Diphenylbuta-1,3-diene. (2001).

- Method for producing 2,3-dimethyl-2,3-diphenylbutane. (2009).

-

Stereochemistry. (1996). University of Maryland Department of Chemistry. Retrieved January 13, 2026, from [Link]

- 2,3-Dimethyl-2,3-diphenylbutane | Free Radical Initi

- 2,3-Dimethyl-2,3-diphenylbutane | 1889-67-4. (n.d.). ChemicalBook.

- A kind of preparation method of 2,3 dimethyl 2,3 diphenyl butanes. (n.d.).

- Synthesis and Theoretical Investigation Using DFT of 2,3-Diphenylquinoxaline Derivatives for Electronic and Photovoltaic Effects. (2021).

- How many optically active stereoisomers are possible for 2, 3-butanediol?. (2022). YouTube.

-

2,3-Diphenylbutanal. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Research on Chemical Intermediates Spectral, Density functional theory calculations, molecular docking studies... (2023).

- Why does 2,3 dichlorobutane have 2, and not 3, stereoisomers. (2014). Chemistry Stack Exchange.

- 2,3-Butanediol biosynthesis pathway and mechanism of... (n.d.).

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. Dept. of Chemistry - CHEM 233 (Ammon) [science.umd.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Comprehensive Analysis of the Metal–Nitrile Bonding in an Organo-Diiron System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Why does the intermolecular dynamics of liquid biphenyl so closely resemble that of liquid benzene? Molecular dynamics simulation of the optical-Kerr-effect spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Unsaturated Dinitriles Formation Routes in Extraterrestrial Environments: A Combined Experimental and Theoretical Investigation of the Reaction between Cyano Radicals and Cyanoethene (C2H3CN) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Investigating structure and dynamics of unentangled poly(dimethyl-co-diphenyl)siloxane via molecular dynamics simulation - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide on the Solubility and Stability of 2,3-Diphenylbutanedinitrile

Abstract

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 2,3-diphenylbutanedinitrile, a molecule of significant interest in chemical synthesis and pharmaceutical development. In the absence of extensive published empirical data for this specific compound, this document leverages fundamental chemical principles and data from analogous structures to establish a predictive framework for its behavior in various solvent systems and under common stress conditions. Detailed, field-proven experimental protocols are provided to enable researchers to validate these predictions and generate precise data for their specific applications. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the handling and formulation of this compound.

Introduction: Understanding the Physicochemical Landscape of this compound

This compound possesses a unique molecular architecture that dictates its physical and chemical properties. The presence of two phenyl groups introduces significant nonpolar character, while the two nitrile (-C≡N) groups impart polarity and the potential for specific intermolecular interactions. The butane backbone provides a flexible linkage between these functional moieties. This combination of features suggests a nuanced solubility profile and a susceptibility to specific degradation pathways.

The nitrile functional group is a key feature in many pharmaceutical compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] However, the overall properties of a molecule are a composite of all its parts. Therefore, understanding the interplay between the bulky, hydrophobic phenyl groups and the polar nitrile functionalities is crucial for predicting the behavior of this compound.

This guide will first explore the predicted solubility of this compound in a range of common laboratory solvents, from nonpolar to polar protic and aprotic systems. Following this, a detailed examination of its chemical stability will be presented, with a focus on potential degradation mechanisms such as hydrolysis, thermal decomposition, and photodegradation. Finally, comprehensive experimental protocols are provided to allow for the empirical determination of these critical parameters.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, its solubility will be a balance between the nonpolar phenyl groups and the polar nitrile groups.

Qualitative Solubility Prediction

Based on its structure, we can predict the following solubility trends:

-

High Solubility in Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to be effective at solvating this compound. These solvents have strong dipole moments that can interact favorably with the polar nitrile groups, while their organic nature can accommodate the phenyl rings.

-

Moderate Solubility in Nonpolar and Moderately Polar Solvents: Aromatic solvents such as toluene and benzene are likely to be good solvents due to favorable π-π stacking interactions with the phenyl rings.[4] Chlorinated solvents like dichloromethane and chloroform should also be effective. Ketones (e.g., acetone, methyl ethyl ketone) and esters (e.g., ethyl acetate) are predicted to be moderately good solvents.

-

Low Solubility in Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are expected to be poorer solvents. While they can hydrogen bond with the nitrile groups, the energy required to disrupt the strong hydrogen bonding network of the alcohol itself may not be sufficiently compensated by the solvation of the largely nonpolar this compound molecule.[5]

-

Insoluble in Water: Due to the dominance of the nonpolar phenyl groups, this compound is predicted to be practically insoluble in water.[5]

Predicted Quantitative Solubility Data

The following table presents a predicted solubility profile for this compound in a variety of common laboratory solvents at ambient temperature. It is crucial to note that these are estimated values based on the behavior of structurally similar compounds and should be empirically verified.

| Solvent | Solvent Type | Predicted Solubility |

| Toluene | Nonpolar Aromatic | Soluble |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble to Insoluble |

| Dichloromethane | Polar Aprotic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Ethanol | Polar Protic | Sparingly Soluble |

| Water | Polar Protic | Insoluble |

Chemical Stability and Potential Degradation Pathways

The stability of a compound is a critical factor in its handling, storage, and application, particularly in the context of drug development.[6] The primary potential degradation pathways for this compound are anticipated to be hydrolysis and thermal degradation.

Hydrolytic Stability

Nitriles can undergo hydrolysis to form amides and subsequently carboxylic acids. This reaction is typically catalyzed by acid or base and often requires elevated temperatures.[7][8][9][10]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the nitrile groups can be protonated, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

-

Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbon of the nitrile group. This also proceeds through an amide intermediate to yield a carboxylate salt.

Given the steric hindrance from the adjacent phenyl groups, the hydrolysis of this compound is expected to be slow at neutral pH and ambient temperature. However, under strongly acidic or basic conditions, particularly with heating, degradation is likely to occur.

Thermal Stability

The thermal stability of this compound will be influenced by the strength of its covalent bonds. While the carbon-carbon and carbon-hydrogen bonds are generally stable, the nitrile group and the overall molecular structure can be susceptible to degradation at elevated temperatures. The thermal degradation of related structures like succinonitrile and diphenylalkanes has been studied, suggesting that complex decomposition pathways can occur.[11][12][13] For instance, the thermal degradation of 4,4'-diphenylmethane diisocyanate, a related diphenylalkane derivative, proceeds via dissociation.[13]

Photostability

Aromatic compounds can be susceptible to photodegradation. The phenyl groups in this compound can absorb UV radiation, which could potentially lead to the formation of reactive species and subsequent degradation. The presence of nitrile groups may also influence the photochemical behavior of the molecule.

The following diagram illustrates the potential degradation pathways of this compound.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 8. Acid hydrolysis of Nitriles [quimicaorganica.org]

- 9. savemyexams.com [savemyexams.com]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thermal stability and thermal degradation reaction kinetics of 4, 4’-diphenylmethane diisocyanatetrimer | Semantic Scholar [semanticscholar.org]

- 13. experts.umn.edu [experts.umn.edu]

An Overview of 2,3-Diphenylbutanedinitrile: A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available information on 2,3-Diphenylbutanedinitrile. Despite a comprehensive search of scientific databases and chemical repositories, it is important to note that detailed technical information regarding this specific compound is scarce in the public domain. This guide will present the confirmed identification of the compound and highlight the areas where further research is needed to build a comprehensive profile.

Compound Identification

-

IUPAC Name: this compound[1]

-

Synonyms: 2,3-diphenylsuccinonitrile[1]

-

CAS Number: 5424-86-2[1]

-

Molecular Formula: C₁₆H₁₂N₂[1]

-

Molecular Weight: 232.285 g/mol [1]

Synthesis and Physicochemical Properties: A Knowledge Gap

A reference to a synthesis protocol is cited in the Journal of the American Chemical Society, Volume 80, page 1752, published in 1958.[1] For researchers interested in the synthesis of this compound, this publication may offer the necessary experimental details. Unfortunately, without access to the full text, a detailed step-by-step methodology and the rationale behind the experimental choices cannot be provided here.

Furthermore, comprehensive and verified physicochemical data such as melting point, boiling point, density, and solubility are not available in the consulted chemical databases.[1] This lack of fundamental data presents a significant challenge for any practical application or further study of this compound.

Applications in Drug Discovery and Development: An Unexplored Territory

The nitrile group is a recognized pharmacophore and is present in numerous pharmaceutical agents.[2] Compounds with a dinitrile scaffold can exhibit a range of biological activities. However, there is no specific information in the available literature that connects this compound to any drug discovery or development programs. Its potential biological activities, target interactions, and utility as a molecular scaffold for medicinal chemistry remain to be investigated.

The workflow for modern drug discovery often involves identifying a molecular target and then screening compound libraries to find a "hit" that can be optimized into a lead compound.

Caption: A generalized workflow for a drug discovery program.

Given the absence of data, this compound has not been placed within this workflow in any publicly accessible research.

Conclusion

This compound is a chemically defined entity with a known structure, CAS number, and IUPAC name. However, there is a significant lack of in-depth technical information regarding its synthesis, physicochemical properties, and potential applications, particularly in the field of drug development. The information provided in this guide is based on the limited data available. For researchers and scientists, this compound represents an under-investigated area of chemical space. Further research would be required to determine its properties and potential utility.

References

-

ChemSynthesis. 2,3-diphenylsuccinonitrile - 5424-86-2, C16H12N2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]

-

PubMed. Discovery of (1S,2R,3R)-2,3-dimethyl-2-phenyl-1-sulfamidocyclopropanecarboxylates: novel and highly selective aggrecanase inhibitors. Available from: [Link]

-

PubMed Central. Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available from: [Link]

-

PubMed. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. Available from: [Link]

-

PubChem. 2,3-Diphenyl-2,3-butanediol. Available from: [Link]

-

PubChem. 2,3-Dihydroxy-3-methyl-2-phenylbutanenitrile. Available from: [Link]

-

PubMed Central. Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Available from: [Link]

-

PubMed. Synthesis and biological activity of optically active phenylbutenoid dimers. Available from: [Link]

-

PubMed Central. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Available from: [Link]

-

PubChem. 2-(3-Phenylmethoxyphenyl)butanedinitrile. Available from: [Link]

-

ResearchGate. Antimicrobial activity of compounds 1, 2 and 3. Available from: [Link]

-

MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Available from: [Link]

-

PubMed Central. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]

-

PubChem. 2,3-Dimethylbutanenitrile. Available from: [Link]

-

PubMed. [Synthesis of 2,3-diazaphenothiazine. XII. Dialkylaminoalkylic derivatives of 2-phenyl and 3-phenyl-10-methyl-2,3-dihydropyridazino/4,5-b/ /1,4/benzothiazin-1,4 (10 H)-dione]. Available from: [Link]

-

arXiv. PILOT: Equivariant diffusion for pocket conditioned de novo ligand generation with multi-objective guidance via importance sampling. Available from: [Link]

-

MDPI. Research in the Field of Drug Design and Development. Available from: [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3-Diphenylbutanedinitrile

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 2,3-diphenylbutanedinitrile, also known as 2,3-diphenylsuccinonitrile. The synthesis is achieved through the base-catalyzed dimerization of phenylacetonitrile (benzyl cyanide). This document outlines the reaction mechanism, provides a detailed experimental procedure, discusses critical safety precautions, and presents a thorough characterization of the resulting diastereomeric products (meso and dl forms). This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this versatile chemical intermediate.

Introduction: The Chemistry of α-Carbon Dimerization

The synthesis of this compound is a classic example of the reactivity of compounds containing an active methylene group. The methylene bridge in phenylacetonitrile, situated adjacent to both a phenyl ring and a nitrile group, exhibits significant acidity. This increased acidity is due to the resonance stabilization of the resulting carbanion, where the negative charge is delocalized over the aromatic ring and the nitrile moiety.

The reaction proceeds via a base-catalyzed self-condensation or dimerization. A strong base is employed to deprotonate the α-carbon of phenylacetonitrile, generating a nucleophilic carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic α-carbon of a second molecule of phenylacetonitrile in a Michael-type addition. Subsequent protonation yields the dimeric product, this compound. Due to the formation of two new stereocenters during the reaction, the product is obtained as a mixture of diastereomers: a meso compound and a racemic mixture of two enantiomers (dl-pair).

Reaction Mechanism and Stereochemistry

The dimerization of phenylacetonitrile is initiated by the formation of a resonance-stabilized carbanion. This is followed by a nucleophilic attack on a second molecule of phenylacetonitrile. The stereochemical outcome of the reaction is determined during the formation of the new carbon-carbon bond and the subsequent protonation step. The relative orientation of the phenyl and cyano groups in the transition state leads to the formation of both meso and dl diastereomers.

Caption: Reaction mechanism for the base-catalyzed dimerization of phenylacetonitrile.

Experimental Protocol

This protocol is designed for the synthesis of a mixture of meso and dl-2,3-diphenylbutanedinitrile.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Purity | Supplier |

| Phenylacetonitrile | C₈H₇N | 117.15 | 23.4 g | 0.2 | >98% | Sigma-Aldrich |

| Sodium Amide | NaNH₂ | 39.01 | 8.6 g | 0.22 | 98% | Sigma-Aldrich |

| Anhydrous Toluene | C₇H₈ | 92.14 | 200 mL | - | >99.8% | Sigma-Aldrich |

| 10% Hydrochloric Acid | HCl | 36.46 | As needed | - | - | Fisher Scientific |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - | Fisher Scientific |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - | Fisher Scientific |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - | 95% | Fisher Scientific |

Equipment

-

500 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Magnetic stirrer with a heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Büchner funnel and filter flask

Step-by-Step Procedure

Applications of 2,3-Diphenylbutanedinitrile in Organic Synthesis: An Overview of a Niche Reagent

Senior Application Scientist Note: The following guide provides a comprehensive overview of 2,3-diphenylbutanedinitrile, also known as 2,3-diphenylsuccinonitrile, and its role in modern organic synthesis. It is important to note that while this compound holds theoretical potential in various synthetic transformations, its practical applications documented in peer-reviewed literature are notably sparse. This guide, therefore, synthesizes available data on its properties and reactivity, alongside insights drawn from analogous dinitrile compounds, to project its potential utility for researchers and drug development professionals.

Introduction to this compound

This compound is a dinitrile compound featuring a butane backbone substituted with two phenyl groups and two nitrile groups at the 2 and 3 positions, respectively. The presence of two chiral centers at these positions means the molecule can exist as stereoisomers (enantiomers and diastereomers), a crucial consideration for its application in stereoselective synthesis.[1][2]

Key Structural Features and Reactivity:

-

Nitrile Groups: The two nitrile functionalities are versatile handles for a wide array of chemical transformations. They can undergo hydrolysis to carboxylic acids, reduction to amines, or participate in cycloaddition reactions to form heterocyclic systems.

-

Phenyl Groups: The bulky phenyl substituents exert significant steric and electronic influence on the molecule's reactivity, potentially directing the stereochemical outcome of reactions.

-

C2-C3 Bond: The central carbon-carbon bond can be a target for cleavage or functionalization under specific reaction conditions.

The following diagram illustrates the general structure of this compound.

Caption: General structure of this compound.

Potential Synthetic Applications

While specific, documented protocols for this compound are limited, its structural motifs suggest several potential applications in organic synthesis. These are largely extrapolated from the known chemistry of related dinitriles and succinonitrile derivatives.

Precursor to Diamines and Diacids

One of the most straightforward applications of dinitriles is their conversion to other difunctional compounds.

-

Reduction to Diamines: The nitrile groups can be reduced to primary amines using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 1,2-diamines are valuable building blocks for the synthesis of ligands for metal catalysts and heterocyclic compounds like imidazoles and pyrazines.[3]

-

Hydrolysis to Diacids: Acidic or basic hydrolysis of the nitrile groups would yield 2,3-diphenylsuccinic acid. This dicarboxylic acid can be a precursor for polyesters and polyamides, or used in the synthesis of other functional molecules.

The workflow for these transformations is depicted below.

Caption: Potential transformations of this compound.

Synthesis of Heterocyclic Compounds

The 1,4-dinitrile motif is a known precursor for the synthesis of various five- and six-membered heterocyclic rings.

-

Pyrrole Derivatives: Reaction with organometallic reagents, followed by cyclization, could potentially lead to substituted pyrroles.

-

Pyridazine and Pyrimidine Derivatives: Condensation reactions with hydrazine or its derivatives could yield pyridazine structures. While less direct, the dinitrile could be transformed into an intermediate suitable for pyrimidine synthesis. The synthesis of pyrano[2,3-d]-pyrimidine diones from related starting materials highlights the utility of nitriles in constructing such fused heterocyclic systems.[4]

Ligand Synthesis in Coordination and Organometallic Chemistry

Dinitriles can act as ligands, coordinating to metal centers through the nitrogen lone pairs of the nitrile groups.[5][6] The specific stereochemistry of this compound could be exploited to synthesize chiral ligands for asymmetric catalysis. The phenyl groups would provide steric bulk, which can be crucial for inducing enantioselectivity in metal-catalyzed reactions.

Projected Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols based on standard organic chemistry transformations for dinitriles. These have not been empirically validated for this compound and should be approached with appropriate caution and optimization.

Protocol 1: Synthesis of (±)-1,2-dicyano-1,2-diphenylethane (this compound)

This protocol is a standard method for the dimerization of nitriles.

Materials:

-

Phenylacetonitrile

-

Sodium ethoxide

-

Ethanol, absolute

-

Iodine

-

Diethyl ether

-

Sodium thiosulfate solution, 10%

-

Brine

-

Magnesium sulfate, anhydrous

Procedure:

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add phenylacetonitrile dropwise with stirring.

-

After the addition is complete, add a solution of iodine in ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2 hours.

-

After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the organic layer with 10% sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford this compound.

Data Presentation (Hypothetical):

| Entry | Phenylacetonitrile (mmol) | Sodium Ethoxide (mmol) | Iodine (mmol) | Yield (%) |

| 1 | 10 | 11 | 5.5 | 65 |

| 2 | 20 | 22 | 11 | 68 |

Protocol 2: Reduction to 1,2-Diamino-1,2-diphenylethane

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium sulfate decahydrate

-

Diethyl ether

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Add a solution of this compound in anhydrous THF dropwise to the stirred suspension of LiAlH₄ at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting precipitate and wash thoroughly with diethyl ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diamine.

-

Purify the product by a suitable method, such as crystallization or chromatography.

Conclusion and Future Outlook

This compound remains a molecule of theoretical interest with a range of potential applications in organic synthesis, particularly as a precursor to valuable diamines, diacids, and heterocyclic compounds. Its stereoisomeric nature also presents opportunities for its use in asymmetric synthesis. However, the lack of extensive research into its reactivity and applications presents a significant knowledge gap. Future research efforts could focus on the development of efficient and stereoselective syntheses of its various stereoisomers and a thorough investigation of its reactivity in the transformations outlined in this guide. Such studies would be instrumental in unlocking the full synthetic potential of this intriguing dinitrile.

References

-

ChemSynthesis. (2025, May 20). 2,3-diphenylsuccinonitrile. Retrieved from [Link]

-

Research and Reviews. (n.d.). Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives | Open Access Journals. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Retrieved from [Link]

-

PMC. (n.d.). Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity. Retrieved from [Link]

-

Wiley. (n.d.). THE ORGANOMETALLIC CHEMISTRY OF THE TRANSITION METALS. Retrieved from [Link]

-